

Spectroscopic and Synthetic Profile of Ethyl 5bromothiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **Ethyl 5-bromothiophene-3-carboxylate**, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide presents a detailed synthesis protocol and an analysis of expected spectroscopic characteristics based on closely related analogues and fundamental principles of spectroscopy.

Spectroscopic Data Analysis

While experimental spectra for **Ethyl 5-bromothiophene-3-carboxylate** are not readily available, the following tables summarize the expected and observed data for highly analogous compounds, providing a reliable reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 5-bromothiophene-3-carboxylate

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-2	~ 7.9 - 8.1	d	~ 1.5	The proton at position 2 is expected to be a doublet due to coupling with H-4.
H-4	~ 7.4 - 7.6	d	~ 1.5	The proton at position 4 is expected to be a doublet due to coupling with H-2.
-OCH2CH3	~ 4.2 - 4.4	q	~ 7.1	The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons.
-OCH2CH3	~ 1.2 - 1.4	t	~ 7.1	The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.

Note: Predicted values are based on the analysis of similar structures and standard NMR correlation tables.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl

5-bromothiophene-3-carboxylate

Carbon Carbon (δ, ppm)		Notes
C=O	~ 162 - 164	The carbonyl carbon of the ester group.
C-3	~ 130 - 132	The carbon atom to which the carboxylate group is attached.
C-5	~ 115 - 117	The carbon atom bonded to the bromine atom.
C-2	~ 133 - 135	Aromatic carbon adjacent to the sulfur atom.
C-4	~ 128 - 130	Aromatic carbon.
-OCH₂CH₃	~ 60 - 62	The methylene carbon of the ethyl group.
-OCH₂CH₃	~ 14 - 15	The methyl carbon of the ethyl group.

Note: Predicted values are based on the analysis of similar structures and standard NMR correlation tables.

Table 3: Predicted Infrared (IR) Spectroscopic Data for Ethyl 5-bromothiophene-3-carboxylate

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	2980 - 2850	Medium
C=O (ester)	1725 - 1705	Strong
C=C (aromatic)	1600 - 1450	Medium
C-O (ester)	1300 - 1150	Strong
C-Br	600 - 500	Medium-Strong

Note: Predicted values are based on characteristic IR absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry (MS) Data for

Ethyl 5-bromothiophene-3-carboxylate

lon	Predicted m/z	Notes
[M]+	234/236	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (19Br and 81Br in approximately 1:1 ratio).
[M-OCH ₂ CH ₃] ⁺	189/191	Loss of the ethoxy group.
[M-COOCH2CH3] ⁺	161/163	Loss of the entire ethyl carboxylate group.

Note: Predicted values are based on the molecular weight of the compound and common fragmentation patterns for esters.

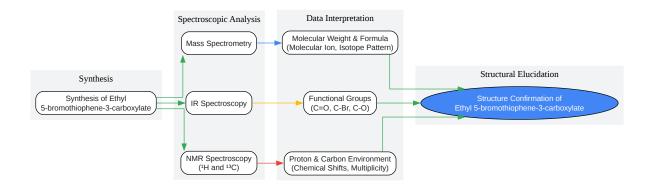
Experimental Protocols Synthesis of Ethyl 5-bromothiophene-3-carboxylate[1]

A detailed protocol for the synthesis of **Ethyl 5-bromothiophene-3-carboxylate** is outlined below. This procedure involves the bromination of ethyl thiophene-3-carboxylate.

Materials:

- Ethyl thiophene-3-carboxylate
- Aluminum chloride (AlCl₃)
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Ice
- Magnesium sulfate (MgSO₄)
- Heptane
- · Ethyl acetate

Procedure:


- To a solution of 10 g (67 mmol) of ethyl thiophene-3-carboxylate in 160 ml of dichloromethane, cooled to 0°C, 20 g (147 mmol) of aluminum chloride are added portionwise.
- The reaction mixture is allowed to warm to room temperature.
- A solution of 4 ml (73 mmol) of bromine in 10 ml of dichloromethane is then added.
- The reaction is allowed to proceed for 50 minutes at room temperature.
- Following the reaction, the mixture is poured into a water and ice mixture and extracted with dichloromethane.

- The organic phase is dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum.
- The resulting residue is purified by column chromatography on silica gel, eluting with a 9:1 mixture of heptane and ethyl acetate, to yield **Ethyl 5-bromothiophene-3-carboxylate**.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow for the structural elucidation of **Ethyl 5-bromothiophene-3-carboxylate** using the discussed spectroscopic techniques.

Click to download full resolution via product page

Caption: Workflow for the structural confirmation of **Ethyl 5-bromothiophene-3-carboxylate**.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 5-bromothiophene-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b172790#spectroscopic-data-nmr-ir-ms-of-ethyl-5-bromothiophene-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com